Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyranopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyran ring, which is further esterified with a methyl group at the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate typically involves multi-component reactions. One common method involves the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, and hydrazine hydrate . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of microwave or solar energy has been explored to enhance the efficiency and yield of the synthesis process . These green technologies not only reduce the reaction time but also minimize the production of toxic by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties .
Comparison with Similar Compounds
Similar Compounds
Pyrano[4,3-b]thieno[3,2-e]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: These heterocyclic compounds also have significant biomedical applications and are structurally related to pyranopyridines.
Uniqueness
Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)9-3-2-7-6-14-5-4-8(7)11-9/h2-3H,4-6H2,1H3 |
InChI Key |
FMIWIBHSMWBVMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(COCC2)C=C1 |
Origin of Product |
United States |
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